molecular formula C13H11NO5 B2469102 2-[2-(2H-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid CAS No. 1226296-61-2

2-[2-(2H-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid

Cat. No.: B2469102
CAS No.: 1226296-61-2
M. Wt: 261.233
InChI Key: RDSONUHNWKOJJO-UHFFFAOYSA-N
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Description

2-[2-(2H-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid is a complex organic compound featuring a benzodioxole ring fused with an oxazole ring and an acetic acid moiety

Mechanism of Action

Target of Action

Similar compounds have been found to target enzymes such as cox1 . The role of these targets can vary, but they often play a crucial role in cellular processes and pathways.

Result of Action

Similar compounds have been found to exhibit selectivity between cancer cells and normal cells , suggesting potential anticancer activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2H-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid typically involves multiple steps One common route starts with the preparation of the benzodioxole derivative, followed by the formation of the oxazole ringThe reaction conditions often require the use of catalysts, specific temperature controls, and purification steps such as column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of industrial reactors might be employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2H-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

2-[2-(2H-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and cytotoxicity.

    Medicine: Explored for its potential as a drug candidate due to its structural features that may interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2H-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid is unique due to the combination of its benzodioxole and oxazole rings, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5/c1-7-9(5-12(15)16)14-13(19-7)8-2-3-10-11(4-8)18-6-17-10/h2-4H,5-6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSONUHNWKOJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC3=C(C=C2)OCO3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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